molecular formula C15H15F3N4OS B2789859 2-(thiophen-2-yl)-1-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one CAS No. 1775384-31-0

2-(thiophen-2-yl)-1-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one

Cat. No.: B2789859
CAS No.: 1775384-31-0
M. Wt: 356.37
InChI Key: ISQLMGGORIVFKA-UHFFFAOYSA-N
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Description

This compound features a piperazine core linked to a trifluoromethyl-substituted pyrimidine ring and a thiophen-2-yl ethanone moiety. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the thiophene and pyrimidine rings contribute to π-π stacking and hydrogen-bonding interactions, making it a candidate for targeting enzymes or receptors in medicinal chemistry .

Properties

IUPAC Name

2-thiophen-2-yl-1-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15F3N4OS/c16-15(17,18)12-9-13(20-10-19-12)21-3-5-22(6-4-21)14(23)8-11-2-1-7-24-11/h1-2,7,9-10H,3-6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISQLMGGORIVFKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=NC(=C2)C(F)(F)F)C(=O)CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15F3N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(thiophen-2-yl)-1-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one typically involves the following steps:

    Formation of the Piperazine Derivative: The piperazine ring is first functionalized with a thienylacetyl group. This can be achieved by reacting piperazine with 2-thienylacetyl chloride in the presence of a base such as triethylamine.

    Formation of the Pyrimidine Derivative: The pyrimidine ring is synthesized separately, often starting from a suitable precursor such as 2,4,6-trichloropyrimidine. The trifluoromethyl group is introduced via nucleophilic substitution using a trifluoromethylating agent.

    Coupling Reaction: The final step involves coupling the piperazine derivative with the pyrimidine derivative under appropriate conditions, such as using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in an organic solvent like dichloromethane.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Synthetic Routes and Key Reactions

The synthesis involves sequential functionalization of the piperazine and pyrimidine rings, followed by coupling with thiophene derivatives. A representative pathway includes:

Step 1: Piperazine Functionalization

  • Reaction : Nucleophilic substitution at the piperazine nitrogen using chloroacetyl chloride or brominated intermediates.

  • Conditions : Ethanol, piperidine catalyst, 80°C, 5–24 hours .

  • Yield : ~45–59% for analogous piperazine-thiophene conjugates .

Step 2: Pyrimidine-Trifluoromethyl Coupling

  • Reaction : Suzuki-Miyaura coupling between 4-chloro-6-(trifluoromethyl)pyrimidine and piperazine intermediates.

  • Catalyst : Pd(PPh₃)₄, K₂CO₃, DMF, 70°C .

  • Yield : 60–75% for similar trifluoromethylpyrimidine derivatives.

Step 3: Thiophene Integration

  • Reaction : Knoevenagel condensation or nucleophilic aromatic substitution with 2-thiophenecarboxaldehyde.

  • Conditions : Acetic acid, bromine, ammonium thiocyanate .

Trifluoromethylpyrimidine Core

  • Electrophilic Substitution : The electron-withdrawing CF₃ group deactivates the pyrimidine ring, directing reactions to the 2- and 4-positions.

  • Hydrolysis Resistance : Stable under acidic (pH 2–6) and basic (pH 8–12) conditions due to CF₃’s inductive effect .

Piperazine Linker

  • Alkylation/Acylation : Reacts with alkyl halides or acyl chlorides at the secondary amine site.

    • Example : Reaction with chloroacetyl chloride forms 2-chloroacetamide derivatives (yield: 52–68%) .

  • Oxidation Stability : Resists oxidation by H₂O₂ or KMnO₄ under mild conditions .

Thiophene Moiety

  • Electrophilic Aromatic Substitution : Bromination or nitration occurs preferentially at the 5-position of the thiophene ring .

    • Bromination : NBS in DMF, 0°C, 2 hours (yield: 85%) .

Cross-Coupling Reactions

The compound participates in metal-catalyzed cross-couplings to generate biaryl systems:

Reaction Type Conditions Products Yield
Buchwald-Hartwig AminationPd₂(dba)₃, Xantphos, Cs₂CO₃, 100°CN-arylpiperazine derivatives70–78%
Ullmann CouplingCuI, 1,10-phenanthroline, DMSO, 120°CThiophene-pyrimidine hybrids65%

Stability Under Reaction Conditions

  • Thermal Stability : Decomposes above 250°C (TGA data) .

  • Photostability : Degrades under UV light (λ = 254 nm) in polar solvents (e.g., MeOH) within 48 hours.

  • Hydrolytic Stability : Half-life >14 days in pH 7.4 buffer at 25°C.

Comparative Reactivity with Analogs

The thiophene substituent enhances π-stacking interactions in transition states, increasing reaction rates compared to phenyl or furan analogs :

Analog Relative Reactivity (vs. Thiophene)
Phenyl-substituted derivative0.6×
Furan-substituted derivative0.8×
Thiazole-substituted derivative1.2×

Mechanistic Insights from Docking Studies

Molecular docking reveals that the trifluoromethyl group stabilizes binding via hydrophobic interactions, while the thiophene moiety participates in π-π stacking with aromatic residues (e.g., TRP706 in viral polymerases) . These interactions guide rational design of derivatives with improved bioactivity.

Scientific Research Applications

Medicinal Chemistry

Potential Drug Development
The compound's unique structure, featuring a thiophene ring and a trifluoromethyl-pyrimidine moiety, positions it as a promising candidate for drug development. Its ability to interact with specific biological targets makes it suitable for developing therapeutics aimed at various diseases. Studies have indicated that derivatives of similar compounds exhibit significant activity against cancer cells and other diseases, suggesting potential pathways for therapeutic intervention.

Mechanism of Action
The mechanism by which this compound exerts its effects may involve binding to specific receptors or enzymes, thereby modulating their activity. For instance, compounds with similar structures have been shown to inhibit key enzymes involved in metabolic pathways associated with cancer progression .

Biological Studies

Biological Activity Assessment
Research into the biological activity of this compound includes cytotoxicity assays on human cell lines. Preliminary results suggest that it may exhibit low toxicity at certain concentrations, making it a candidate for further exploration in therapeutic applications .

Structure-Activity Relationship (SAR)
Molecular modeling studies have been conducted to understand how structural modifications can enhance the compound's biological profile. The presence of the trifluoromethyl group is believed to increase lipophilicity, which could improve interactions with biological targets .

Materials Science

Development of New Materials
The compound can also be utilized in materials science for the development of new materials with specific electronic or optical properties. Its unique chemical structure may allow it to be incorporated into polymers or other materials that require specific functional characteristics .

Data Tables

Assay TypeResult
Cytotoxicity (50 µM) Low toxicity observed
Target Interaction Potential enzyme inhibition

Case Studies

Case Study 1: Cytotoxicity Assays
In a recent study assessing the cytotoxic effects of similar compounds on various human cell lines, it was found that at concentrations below 50 µM, significant cytotoxicity was not observed. This suggests a favorable safety profile for further therapeutic development .

Case Study 2: Structure-Activity Relationship Analysis
Further investigations into the SAR of related compounds have revealed that modifications to the thiophene and pyrimidine rings can significantly enhance biological activity. These findings underscore the importance of structural optimization in drug design .

Mechanism of Action

The mechanism of action of 2-(thiophen-2-yl)-1-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one involves its interaction with specific molecular targets. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic function . The compound may also interact with receptors, modulating their signaling pathways and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs vary in substituents, chain length, and heterocyclic systems, leading to differences in pharmacological and physicochemical properties. Below is a detailed comparison:

Table 1: Structural and Functional Comparison

Compound Name/ID Key Structural Differences Pharmacological Implications Synthesis Method (Reference)
Target Compound Ethanone chain, 6-CF₃-pyrimidin-4-yl, thiophen-2-yl Balanced solubility and target affinity due to compact structure HOBt/TBTU-mediated coupling
MK47 (RTC536) Replaces pyrimidine with 4-CF₃-phenyl Reduced hydrogen-bonding capacity; higher lipophilicity may limit solubility Similar coupling methods
MK41 (RTC20) Butanone chain, 2-CF₃-phenyl Increased chain length enhances flexibility but may reduce binding specificity HOBt/TBTU coupling
BK80065 Pyridin-3-yl instead of thiophen-2-yl Pyridine’s basic nitrogen may improve solubility but alter target selectivity Amide coupling
1-(4-Methylpiperazin-1-yl)-4-(thiophen-2-yl)butan-1-one Methylpiperazine, butanone chain Methyl group reduces steric hindrance; longer chain may improve membrane permeability Acid-chloride coupling
Compound 5 Pyrazole-4-yl substituent, butanone chain Pyrazole’s hydrogen-bonding potential may enhance enzyme inhibition Novel coupling method

Key Observations

Heterocyclic Core Variations: Replacement of the pyrimidine ring with phenyl (e.g., MK47) reduces hydrogen-bonding interactions critical for enzyme inhibition . Pyrimidine analogs with CF₃ groups (as in the target compound) show enhanced metabolic stability compared to non-fluorinated analogs .

Chain Length and Flexibility: Ethanone derivatives (target compound) exhibit tighter binding to targets like ketohexokinase compared to butanone analogs (e.g., MK41), likely due to reduced conformational flexibility .

Aromatic Substituent Effects :

  • Thiophen-2-yl provides a balance of hydrophobicity and electronic effects, while pyridin-3-yl (BK80065) introduces polar interactions but may increase metabolic degradation .

Synthetic Accessibility :

  • Most analogs are synthesized via HOBt/TBTU-mediated coupling, with yields ranging from 82% (MK41) to lower efficiencies for bulkier substituents .

Pharmacological and Industrial Relevance

  • Enzyme Inhibition : The target compound’s trifluoromethylpyrimidine group is critical for inhibiting ketohexokinase (KHK), a therapeutic target for metabolic disorders, as seen in crystal structures (PDB: 8UG3) .
  • Patent Activity : Derivatives with trifluoromethylpyrimidine-piperazine scaffolds are featured in recent patents (e.g., EP 4 374 877 A2) for metabolic and oncological applications, highlighting industrial interest .

Biological Activity

The compound 2-(thiophen-2-yl)-1-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular structure of the compound can be summarized as follows:

PropertyValue
Molecular Formula C16H18F3N3OS
Molecular Weight 363.39 g/mol
IUPAC Name This compound

This compound features a thiophene ring and a piperazine moiety, which are known for their diverse biological activities.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit a range of biological activities, including:

  • Antiviral Activity : Some derivatives have shown significant inhibitory effects against viral targets. For instance, compounds designed to target the PA-PB1 subunit of the influenza virus have demonstrated IC50 values in the micromolar range, indicating potential as antiviral agents .
  • Antimicrobial Properties : Studies have reported that related thiophene-containing compounds possess antimicrobial activity against various pathogens. The presence of trifluoromethyl groups often enhances the potency of these compounds .
  • Cytotoxic Effects : Initial evaluations suggest that certain derivatives may exhibit cytotoxicity against cancer cell lines, with IC50 values indicating effective concentrations for inhibiting cell growth .

The proposed mechanisms through which this compound exerts its biological effects include:

  • Enzyme Inhibition : The compound may act by inhibiting key enzymes involved in viral replication or bacterial metabolism.
  • Receptor Modulation : Interaction with specific receptors (e.g., serotonin receptors) could modulate signaling pathways critical for cellular responses .

Case Studies and Research Findings

Several studies have investigated the biological activity of similar compounds:

Study 1: Antiviral Efficacy

A study focused on a series of piperazine derivatives demonstrated that modifications to the piperazine ring could enhance antiviral efficacy against influenza viruses. The most potent compounds showed IC50 values below 10 µM, indicating strong antiviral potential .

Study 2: Antimicrobial Testing

In vitro testing of thiophene derivatives revealed significant antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism was attributed to disruption of bacterial cell membranes and interference with metabolic pathways .

Study 3: Cytotoxicity Assessment

A recent evaluation assessed the cytotoxic effects of related compounds on human cancer cell lines. Results indicated that some derivatives induced apoptosis in a dose-dependent manner, with IC50 values ranging from 15 to 30 µM, suggesting potential for further development as anticancer agents .

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